molecular formula C9H14ClN3O2 B2476208 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 2094693-90-8

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B2476208
CAS No.: 2094693-90-8
M. Wt: 231.68
InChI Key: TZMBWLWLXFAQMV-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the atoms in the ring is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring are also investigated for their pharmacological properties.

Uniqueness

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to the combination of the cyclopropyl group and the oxadiazole ring, which may confer specific biological activities and chemical properties not found in other similar compounds .

Properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMBWLWLXFAQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3CNCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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